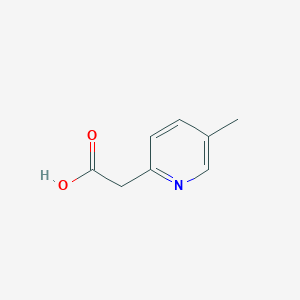

2-(5-Methylpyridin-2-yl)acetic acid

Descripción

2-(5-Methylpyridin-2-yl)acetic acid (CAS 848093-05-0) is a pyridine derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . Key physical properties include a density of 1.196 g/cm³, a boiling point of 294.1°C, and a flash point of 131.6°C . It is widely used in pharmaceutical and chemical research, particularly as a precursor or intermediate in drug discovery. The compound is available in high purity (≥95%) for laboratory applications .

Propiedades

IUPAC Name |

2-(5-methylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHTUJMBDHMENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597761 | |

| Record name | (5-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848093-05-0 | |

| Record name | (5-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula : C8H9NO2

Molecular Weight : 153.16 g/mol

Structure : The compound features a pyridine ring substituted with a methyl group and an acetic acid moiety, which contributes to its biological properties.

Chemistry

- Building Block for Synthesis : 2-(5-Methylpyridin-2-yl)acetic acid serves as a versatile building block in organic synthesis. It is used to create more complex molecules and as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

- Antimicrobial Activity : The compound has been studied for its antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism may involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Preliminary studies suggest it could be beneficial for managing conditions characterized by chronic inflammation, such as arthritis.

Medicine

- Therapeutic Potential : There is ongoing research into the therapeutic applications of 2-(5-Methylpyridin-2-yl)acetic acid, particularly as a precursor for active pharmaceutical ingredients. Its potential use in drug development is supported by findings of its biological activity against various diseases, including diabetes management and neuroprotection .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of 2-(5-Methylpyridin-2-yl)acetic acid against common pathogens. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 2-(5-Methylpyridin-2-yl)acetic acid | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

This data suggests its potential as a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity Study

In another investigation using a murine model of acute inflammation, mice treated with 2-(5-Methylpyridin-2-yl)acetic acid exhibited reduced paw edema and lower levels of inflammatory markers compared to control groups. This indicates its potential role in managing inflammatory conditions.

Industrial Applications

In the industrial sector, 2-(5-Methylpyridin-2-yl)acetic acid is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals. Its unique properties allow it to participate in various chemical reactions, making it a valuable compound for industrial applications.

Mecanismo De Acción

The mechanism by which 2-(5-Methylpyridin-2-yl)acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Chlorinated Derivatives

- 2-(5-Chloropyridin-2-yl)acetic Acid (CAS 1000522-43-9): Molecular formula: C₇H₆ClNO₂; molecular weight: 171.58 g/mol. Used as a pharmaceutical intermediate .

- (5-Chloro-4-methyl-pyridin-2-yl)-acetic Acid (CAS 6212-33-5):

Amino-Substituted Analog

- 2-(5-Aminopyridin-2-yl)acetic Acid (CAS 415912-76-4): Molecular formula: C₇H₈N₂O₂; molecular weight: 152.15 g/mol. The amino group enables hydrogen bonding, improving solubility in polar solvents. Likely used in bioactive molecule design .

Methoxy-Substituted Analog

Functional Group Modifications

Ester Derivatives

- Ethyl 2-(6-Methylpyridin-2-yl)acetate (CAS 5552-83-0):

Potassium Salt

- Potassium 2-(5-Methylpyridin-2-yl)acetate (CAS 1956335-49-1): Molecular formula: C₈H₈KNO₂; molecular weight: 189.25 g/mol. Enhanced solubility in aqueous media compared to the free acid, ideal for in vivo studies .

Structural Hybrids and Complex Derivatives

- 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid :

Research Implications

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase the acidity of the acetic acid moiety, while electron-donating groups (e.g., CH₃, OCH₃) stabilize the pyridine ring .

- Biological Activity: Amino and chloro derivatives show promise in targeting enzymes or receptors via specific interactions, whereas ester forms improve pharmacokinetics .

- Material Science : Bulky substituents (e.g., cyclohexyl, benzofuran) enable tailored crystal structures for optoelectronic applications .

Actividad Biológica

2-(5-Methylpyridin-2-yl)acetic acid, a compound featuring a pyridine ring and an acetic acid moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, synthesis, and potential applications in drug development.

The molecular formula of 2-(5-Methylpyridin-2-yl)acetic acid is C8H9NO2, with a molecular weight of 153.16 g/mol. The structure includes a pyridine ring, which is known for conferring various biological activities to compounds.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyridine have been shown to selectively inhibit bacterial growth, particularly against Chlamydia species. This suggests that 2-(5-Methylpyridin-2-yl)acetic acid may also possess similar properties, warranting further investigation into its efficacy against various pathogens .

Neuropharmacological Effects

The presence of the pyridine ring in 2-(5-Methylpyridin-2-yl)acetic acid positions it as a candidate for neurological studies. Compounds containing pyridine derivatives have been explored for their roles in modulating neurotransmitter systems and exhibiting antipsychotic effects . The potential for this compound to influence pathways related to schizophrenia and other neuropsychiatric disorders is an area ripe for exploration.

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of 2-(5-Methylpyridin-2-yl)acetic acid can be achieved through various organic reactions involving pyridine derivatives. Its unique substitution pattern may lead to distinct biological properties, making it an attractive target for further synthetic modification and optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.